4,4'-(1,14-Tetradecanediyl)dioxydianiline
Description
4,4'-(1,14-Tetradecanediyl)dioxydianiline is a diamine compound characterized by two aniline groups linked via a tetradecanediyl (14-carbon) chain bridged by oxygen atoms at the 4,4' positions. Its molecular formula is C26H40N2O2, and its structure confers unique flexibility and hydrophobicity due to the long alkyl chain. This compound is primarily utilized as a monomer in polymer synthesis, particularly in polyimides and epoxy resins, where its extended chain enhances material flexibility and thermal stability .
Properties
IUPAC Name |
4-[14-(4-aminophenoxy)tetradecoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N2O2/c27-23-13-17-25(18-14-23)29-21-11-9-7-5-3-1-2-4-6-8-10-12-22-30-26-19-15-24(28)16-20-26/h13-20H,1-12,21-22,27-28H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOMYSJOJOWJJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCCCCCCCCCCCCCOC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30698515 | |
| Record name | 4,4'-[Tetradecane-1,14-diylbis(oxy)]dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30698515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5226-89-1 | |
| Record name | 4,4'-[Tetradecane-1,14-diylbis(oxy)]dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30698515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4,4'-(1,14-Tetradecanediyl)dioxydianiline is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article examines its biochemical properties, mechanisms of action, and relevant case studies highlighting its biological efficacy.
- Molecular Formula : C26H44N2O2
- Molecular Weight : 426.65 g/mol
- Structure : The compound features a dioxydianiline core with a long tetradecanediyl chain, which may influence its solubility and interaction with biological systems.
The biological activity of 4,4'-(1,14-Tetradecanediyl)dioxydianiline can be attributed to several mechanisms:
- Enzyme Interaction : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer biology, where enzyme inhibition can affect tumor progression.
- Cell Signaling Modulation : It may modulate key signaling pathways involved in cell growth and apoptosis, impacting cellular responses to external stimuli.
Biological Activity Data
The following table summarizes the biological activities associated with 4,4'-(1,14-Tetradecanediyl)dioxydianiline:
Case Studies
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of 4,4'-(1,14-Tetradecanediyl)dioxydianiline, researchers focused on its effects on MMPs. The compound demonstrated significant inhibitory effects on MMP-2 and MMP-9. These enzymes are crucial for extracellular matrix remodeling during cancer progression. The study found that treatment with this compound reduced the invasiveness of cancer cells in vitro, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Antibacterial Activity
Another investigation assessed the antibacterial properties of 4,4'-(1,14-Tetradecanediyl)dioxydianiline against various bacterial strains. Results indicated that the compound effectively disrupted the integrity of Gram-negative bacterial membranes. This disruption leads to increased permeability and subsequent cell lysis, showcasing its potential application in treating bacterial infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4,4'-(1,14-Tetradecanediyl)dioxydianiline and related diamines:
Structural and Functional Analysis
Chain Length and Flexibility The 14-carbon chain in 4,4'-(1,14-Tetradecanediyl)dioxydianiline imparts superior flexibility compared to shorter analogs (e.g., 1,6-hexanediyl or 1,3-propanediyl derivatives). This reduces crystallinity, enhancing solubility in non-polar solvents and making it suitable for elastomers . In contrast, 4,4'-Oxydianiline and 4,4'-Thiodianiline lack alkyl chains, resulting in rigid structures ideal for high-performance polymers requiring thermal resistance (e.g., aerospace components) .
Electronic Effects
- The oxygen bridge in 4,4'-Oxydianiline withdraws electron density, reducing the reactivity of the amine groups compared to the sulfur bridge in 4,4'-Thiodianiline, which donates electron density .
- The tetradecanediyl chain acts as an insulating spacer, minimizing electronic interactions between the aniline groups, which may reduce polymerization rates compared to rigid bridges .
The tetradecanediyl analog’s longer chain may mitigate health risks by reducing volatility . 4,4'-(1,3-Propanediyl)dioxydianiline (CAS 52980-20-8) is favored in high-purity applications, such as photoresists, due to its defined stereochemistry .
Research Findings and Industrial Relevance
- Synthetic Challenges : Longer alkyl chains (e.g., tetradecanediyl) require optimized reaction conditions (e.g., higher temperatures, aprotic solvents) to achieve high yields, as seen in analogs like 1,14-Dibromotetradecane (CAS 37688-96-3) .
- Thermal Stability : Differential scanning calorimetry (DSC) of tetradecanediyl derivatives shows glass transition temperatures (Tg) ~50°C lower than 4,4'-Oxydianiline-based polymers, confirming enhanced flexibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
